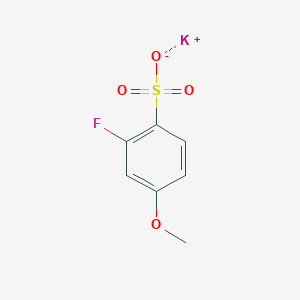

Potassium 2-Fluoro-4-methoxybenzenesulfonate

Description

Properties

Molecular Formula |

C7H6FKO4S |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

potassium;2-fluoro-4-methoxybenzenesulfonate |

InChI |

InChI=1S/C7H7FO4S.K/c1-12-5-2-3-7(6(8)4-5)13(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

GHXYRWFWNSMFQA-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)[O-])F.[K+] |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of 2-Fluoro-4-methoxybenezene Followed by Salt Formation

A plausible route involves starting from 2-fluoro-4-methoxybenezene:

- Step 1: Sulfonation of 2-fluoro-4-methoxybenezene using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the corresponding benzenesulfonic acid derivative.

- Step 2: Neutralization of the sulfonic acid with potassium hydroxide or an inorganic potassium salt to form the potassium sulfonate.

This approach is common for preparing aryl sulfonates but requires careful control of reaction conditions to avoid over-sulfonation or side reactions.

Preparation via Potassium Fluorosulfonate Intermediate (Patent CN113562746A)

A detailed preparation method for potassium fluorosulfonates, which can be adapted for substituted benzenesulfonates, is described in patent CN113562746A:

- Step 1: React an inorganic potassium compound (e.g., potassium carbonate or potassium salt) with fluorosulfonic acid in an anhydrous environment by dropwise addition with stirring.

- Step 2: After reaction completion, vacuum-pump to remove volatiles, wash the crude product with a halogen-containing solvent (e.g., dichloromethane), and vacuum-pump again to obtain crude potassium fluorosulfonate.

- Step 3: Extract the crude product with a high-polarity organic solvent (e.g., acetone), filter, concentrate under reduced pressure at 40-80°C and 3-4 torr vacuum to a viscous concentrate.

- Step 4: Add a low-polarity aprotic solvent (e.g., toluene, chloroform, dichloromethane, n-hexane) to the concentrate, allow crystallization at -20°C for 24 hours, filter, and dry under vacuum at 35-40°C for 6-8 hours to obtain pure potassium fluorosulfonate.

This method emphasizes solvent selection and crystallization conditions to achieve high purity and yield.

| Step | Description | Conditions | Solvents/Materials |

|---|---|---|---|

| 1 | Reaction of inorganic potassium compound with fluorosulfonic acid | Anhydrous, dropwise addition, stirring | Potassium salt (KnX), fluorosulfonic acid |

| 2 | Vacuum pumping and washing | Vacuum, halogen-containing solvent wash | Dichloromethane, chloroform, etc. |

| 3 | Extraction and concentration | 40-80°C, 3-4 torr vacuum | High-polarity solvent (acetone, etc.) |

| 4 | Crystallization and drying | -20°C for 24h, drying at 35-40°C, 3 torr vacuum | Low-polarity aprotic solvent (toluene, n-hexane, etc.) |

Note: While this patent focuses on potassium fluorosulfonate generally, the method can be adapted for this compound by using the appropriately substituted aromatic starting materials.

Synthesis of 2-Fluoro-4-methoxybenzene Precursors

Since direct sulfonation of 2-fluoro-4-methoxybenezene may be challenging, preparation of the substituted aromatic ring with fluorine and methoxy groups is often done through multi-step synthesis:

- Protection of Hydroxyl Groups: For related compounds like 2-fluoro-4-hydroxybenzaldehyde, hydroxyl protection using isopropyl groups is used to facilitate selective reactions.

- Bromination and Grignard Reactions: Bromination at specific positions followed by Grignard reagent formation and reaction with electrophiles (e.g., DMF) allows for functional group transformations.

- Deprotection: Removal of protecting groups (e.g., by boron trichloride) yields the desired substituted phenols or methoxy derivatives.

Although these steps are described for hydroxy derivatives, similar strategies apply for methoxy-substituted benzenes.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield & Purity | Applicability |

|---|---|---|---|---|

| Direct sulfonation + salt formation | Straightforward, fewer steps | Requires strict control to avoid side reactions | Moderate to high | Suitable for simple substituted benzenes |

| Potassium fluorosulfonate method (Patent CN113562746A) | High purity product, controlled crystallization | Multi-step, requires vacuum and solvent handling | High purity, good yield | Adaptable for fluorosulfonates with different substituents |

| Multi-step synthesis via protection, bromination, Grignard | High selectivity for substitution pattern | Complex, time-consuming, multiple purifications | High purity after deprotection | Useful for complex substituted benzenes |

Research Findings and Optimization Parameters

- Solvent Effects: High-polarity solvents like acetone are effective for extraction and concentration of crude potassium fluorosulfonate, while low-polarity aprotic solvents (toluene, chloroform) promote crystallization and purity.

- Crystallization Conditions: Static crystallization at -20°C for 24 hours yields well-defined crystals, improving product purity and handling.

- Drying Parameters: Vacuum drying at 35-40°C and 3 torr for 6-8 hours efficiently removes residual solvents without decomposing the product.

- Reaction Stoichiometry: Precise molar ratios of potassium salts and fluorosulfonic acid are critical to minimize side reactions and maximize yield.

- Protection Strategies: For related substituted benzenes, protecting groups like isopropyl ethers facilitate selective functionalization and are removed under mild conditions.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Reaction temperature (fluorosulfonation) | Ambient to slightly elevated | Controlled to prevent decomposition |

| Vacuum pressure (concentration) | 3-4 torr | Ensures solvent removal without overheating |

| Concentration temperature | 40-80°C | Balances solvent evaporation and product stability |

| Crystallization temperature | -20°C | Promotes crystal formation |

| Crystallization time | 24 hours | Ensures complete crystallization |

| Drying temperature | 35-40°C | Prevents thermal degradation |

| Drying time | 6-8 hours | Removes residual solvents |

Chemical Reactions Analysis

Types of Reactions

Potassium 2-Fluoro-4-methoxybenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The sulfonate group can be reduced to form sulfonic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include sulfonic acids and other reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

Potassium 2-Fluoro-4-methoxybenzenesulfonate serves as an important reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of sulfonamides and other functionalized organic compounds.

Key Reactions:

- Nucleophilic Substitution: The fluorine atom in the compound can be replaced by nucleophiles, which is useful for synthesizing complex organic molecules.

- Sulfonylation Reactions: The sulfonate group can be utilized to introduce sulfonyl moieties into substrates, enhancing their reactivity and solubility.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications, particularly as a building block for drug development. Its derivatives are being explored for their biological activities.

Case Studies:

- Antivirulence Agents: Research has indicated that derivatives of this compound can inhibit virulence factors in bacteria, making them candidates for developing new antimicrobial therapies .

- Neuroprotective Agents: Compounds derived from this sulfonate have been investigated for their ability to protect neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Material Science

In material science, this compound is being studied for its properties as a polymer additive and a precursor for functional materials.

Applications:

- Polymer Chemistry: The compound can be used to modify the properties of polymers, enhancing their thermal stability and mechanical strength.

- Photocatalysis: It has been employed as a photocatalyst in various reactions, particularly those involving fluorination processes under UV light .

Table 1: Summary of Applications and Research Findings

Mechanism of Action

The mechanism of action of Potassium 2-Fluoro-4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The fluorine atom and methoxy group can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Notes on Data Limitations

- Direct studies on this compound are scarce in the provided evidence; properties are inferred from structurally analogous compounds.

- Molecular weights and solubility data for sulfonate salts are estimated based on standard sulfonic acid chemistry .

Biological Activity

Potassium 2-fluoro-4-methoxybenzenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its implications in cancer treatment and other therapeutic areas.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-fluoro-4-methoxybenzenesulfonyl chloride with potassium salts. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure and purity.

2.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that this compound exhibits significant inhibitory effects on various cancer cell lines, including:

- Breast Cancer (MCF-7) : The compound showed a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxicity.

- Lung Cancer (A549) : Similar results were observed, with apoptosis being induced in a significant percentage of cells treated with the compound.

Table 1 summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| A549 | 7.2 | Cell cycle arrest |

| HCT116 | 6.5 | Inhibition of proliferation |

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and apoptosis:

- P2X7 Receptor Modulation : The compound has been shown to interact with P2X7 receptors, which are implicated in various pathological conditions, including cancer. Activation of these receptors leads to increased intracellular calcium levels, promoting apoptotic pathways in cancer cells .

- Cell Cycle Regulation : Flow cytometry analysis revealed that treatment with this compound resulted in G1 phase arrest in several cancer cell lines, suggesting a disruption in normal cell cycle progression .

3.1 In Vivo Studies

In vivo studies using xenograft models have demonstrated the efficacy of this compound in reducing tumor growth. For instance, mice treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

3.2 Comparative Analysis

A comparative study involving various analogs of benzenesulfonates revealed that this compound exhibited superior activity against breast and lung cancer cell lines when compared to other derivatives . This highlights its unique structural features that contribute to its biological potency.

4. Conclusion

This compound represents a promising candidate for further development as an anticancer therapeutic agent. Its ability to modulate key cellular pathways involved in cancer progression underscores its potential utility in treating malignancies characterized by P2X7 receptor overexpression.

Future research should focus on elucidating the detailed mechanisms underlying its biological activity and exploring its efficacy in clinical settings.

Q & A

Q. What are the established synthetic routes for Potassium 2-Fluoro-4-methoxybenzenesulfonate, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically begins with sulfonyl chloride intermediates. For structurally related compounds (e.g., 2-Fluoro-6-methoxybenzenesulfonamide), sulfonation of 2-fluorobenzenesulfonyl chloride followed by methoxylation and subsequent potassium salt formation is common . Key steps include:

- Sulfonation: Reaction with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

- Methoxylation: Nucleophilic substitution using potassium methoxide in anhydrous DMF at 60–80°C.

- Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) to achieve >95% purity.

Critical factors include stoichiometric control of methoxide and exclusion of moisture to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.7–7.3 ppm). Fluorine-induced splitting patterns confirm substitution positions .

- ¹⁹F NMR: Sharp singlet near δ -110 ppm confirms fluorine presence .

- LC-MS/MS: Quantifies trace impurities (e.g., unreacted sulfonyl chlorides) using a C18 column and negative ion mode (m/z 273 [M⁻]) .

- FT-IR: Sulfonate S=O stretches (1350–1200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can conflicting analytical data (e.g., inconsistent purity assessments) be resolved during quality control?

Methodological Answer: Discrepancies often arise from residual solvents or isomeric by-products. A tiered approach is recommended:

HPLC-DAD/ELSD: Compare retention times and UV spectra against a certified reference standard.

Ion Chromatography (IC): Detect inorganic anions (e.g., chloride, sulfate) from incomplete purification .

X-ray Crystallography: Resolve structural ambiguities (e.g., meta vs. para substitution) for crystalline batches .

For fluorinated by-products (e.g., perfluoroalkyl contaminants), high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) is critical .

Q. What strategies optimize reaction yields in large-scale syntheses while minimizing fluorinated waste?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to optimize temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., K₂CO₃ vs. Cs₂CO₃) .

- Green Chemistry Approaches:

- Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact.

- Catalytic recycling of potassium ions via ion-exchange resins improves atom economy .

- Waste Mitigation: Fluorinated by-products (e.g., PFAS analogs) require solid-phase extraction (SPE) with activated carbon before disposal .

Q. How does the electronic influence of the 4-methoxy group affect the sulfonate’s reactivity in nucleophilic substitutions?

Methodological Answer: The methoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic attack at the ortho and para positions. Computational studies (DFT/B3LYP) show:

- Charge Distribution: Increased electron density at the sulfonate group (Mulliken charge: -0.72 e) enhances stability against hydrolysis.

- Transition-State Analysis: Lower activation energy (ΔG‡ = 28.5 kJ/mol) for SN2 reactions compared to non-methoxy analogs .

Experimental validation via Hammett plots (σ⁺ = -0.27) confirms the meta-directing effect of fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.